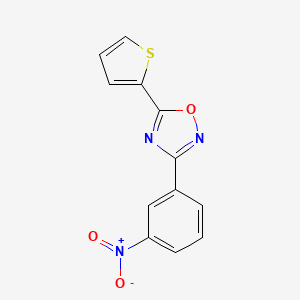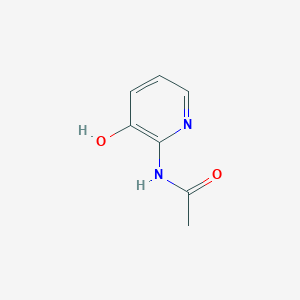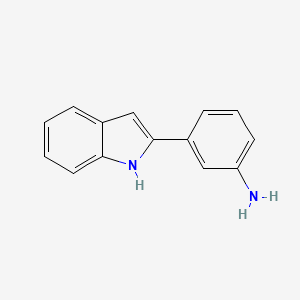
3-(1H-indol-2-yl)aniline
Vue d'ensemble
Description
3-(1H-indol-2-yl)aniline is an organic compound with the molecular formula C14H12N2 and a relative molecular mass of 208.26g/mol . It is a solid and chemically stable compound commonly used in the fields of organic synthesis and medicine .
Synthesis Analysis
There are various methods for preparing this compound. A common method is the condensation reaction of aniline and indole under appropriate reaction conditions . Other methods involve the use of transition-metal/quinone complex as an effective catalyst for aerobic dehydrogenation of 3° indolines to the corresponding indoles .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an indole ring via an amine group . The InChI code for this compound is 1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in the dehydrogenation of N-heterocycles and alcohols, leading to regio-selective C-H and N-H bond functionalizations of indolines .Physical And Chemical Properties Analysis
This compound has a density of 1.229g/cm^3, a boiling point of 476.7°C at 760 mmHg, and a flash point of 273.6°C . It is sensitive to light and should be stored at room temperature .Applications De Recherche Scientifique
Applications antivirales
Les dérivés de l'indole ont été rapportés comme présentant des activités antivirales puissantes. Par exemple, certains composés à base d'indole ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 . Le motif structural de « 3-(1H-indol-2-yl)aniline » pourrait être exploité pour concevoir de nouveaux agents antiviraux qui ciblent des enzymes virales spécifiques ou des mécanismes de réplication.
Propriétés anticancéreuses
Des études ont démontré la cytotoxicité des dérivés de l'indole contre diverses lignées cellulaires cancéreuses humaines, suggérant leur potentiel en tant que composés de tête dans le développement de médicaments anticancéreux . Le « this compound » pourrait être étudié pour sa capacité à induire l'apoptose ou à inhiber la prolifération cellulaire dans les cellules cancéreuses.
Activités anti-inflammatoires et analgésiques
Les dérivés de l'indole se sont avérés posséder des propriétés anti-inflammatoires et analgésiques. Des composés avec un noyau indole ont été comparés favorablement à des médicaments connus tels que l'indométacine et le célécoxib en termes d'indice ulcérogène, indiquant un profil potentiellement plus sûr . « this compound » pourrait être exploré pour son efficacité dans le traitement des affections inflammatoires et la gestion de la douleur.
Effets antioxydants
Le noyau indole est associé à des propriétés antioxydantes, qui sont cruciales pour lutter contre les maladies liées au stress oxydatif . « this compound » pourrait faire partie d'une nouvelle classe d'antioxydants, offrant une protection contre les radicaux libres et les espèces réactives de l'oxygène.
Activité antimicrobienne
Les dérivés de l'indole sont connus pour présenter une activité antimicrobienne, qui peut être exploitée dans la lutte contre les infections bactériennes et fongiques . Les caractéristiques structurelles de « this compound » pourraient être optimisées pour améliorer son efficacité antimicrobienne.
Potentiel antidiabétique
La recherche a indiqué que les dérivés de l'indole peuvent avoir des applications dans la gestion du diabète en influençant les niveaux de glucose dans le sang . « this compound » pourrait être étudié pour son rôle potentiel dans la régulation de l'insuline ou le métabolisme du glucose.
Activité antimalarienne
Les composés indoliques se sont avérés prometteurs dans le traitement du paludisme, un domaine d'intérêt majeur en raison de la prévalence des souches de paludisme résistantes aux médicaments . La structure unique de « this compound » pourrait contribuer au développement de nouveaux médicaments antimalariens.
Effets neuroprotecteurs
Les indoles ont été impliqués dans la neuroprotection, offrant des pistes thérapeutiques potentielles pour les maladies neurodégénératives . « this compound » pourrait être évalué pour sa capacité à protéger les cellules neuronales ou à améliorer les fonctions cognitives.
Safety and Hazards
3-(1H-indol-2-yl)aniline is an irritating compound that may cause irritation to the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken during operation, such as wearing protective glasses, gloves, and protective masks, and ensuring that the operation is carried out in a well-ventilated environment .
Orientations Futures
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
3-(1H-indol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The compound can act as a substrate or inhibitor of these enzymes, affecting their catalytic activity and altering the metabolic pathways .
Additionally, this compound has been shown to interact with various receptor proteins, including G-protein-coupled receptors and nuclear receptors. These interactions can modulate signal transduction pathways and influence cellular responses. The nature of these interactions is often characterized by binding affinity, specificity, and the resulting conformational changes in the target proteins .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. In cancer cells, the compound has been reported to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . These effects are mediated through the regulation of gene expression and the activation or inhibition of specific transcription factors.
In addition to its anticancer properties, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of metabolites. For example, the compound has been shown to inhibit the activity of lactate dehydrogenase, leading to a decrease in lactate production and a shift in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of the target biomolecules, leading to changes in their activity and function .
For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate phosphorylation. This inhibition can disrupt downstream signaling pathways and affect cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is relatively stable under physiological conditions, but it can undergo degradation through oxidative and hydrolytic processes. These degradation products may have different biological activities and can contribute to the overall effects observed in in vitro and in vivo studies .
Long-term exposure to this compound has been shown to result in adaptive cellular responses, including changes in gene expression and protein levels. These adaptive responses can influence cellular function and may lead to the development of resistance or tolerance to the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as anticancer activity and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed in studies where a certain dosage level is required to achieve a significant biological response. Beyond this threshold, increasing the dosage may not result in a proportional increase in the desired effects and may instead lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence metabolic flux and metabolite levels .
The interaction of this compound with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH) and flavin adenine dinucleotide (FAD), is essential for its metabolism. These cofactors facilitate the transfer of electrons and protons during enzymatic reactions, contributing to the overall metabolic process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters .
Once inside the cells, this compound can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, mitochondria, or other organelles, depending on its interactions with targeting proteins and the presence of specific localization signals .
The activity and function of this compound can be influenced by its subcellular localization. For example, nuclear localization may enable the compound to interact with transcription factors and modulate gene expression, while mitochondrial localization may affect cellular energy metabolism and apoptosis .
Propriétés
IUPAC Name |
3-(1H-indol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPALQUHKFNPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283466 | |
| Record name | 3-(1H-indol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6318-72-5 | |
| Record name | 3-(1H-Indol-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 31687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6318-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1H-indol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




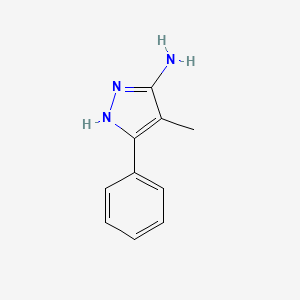
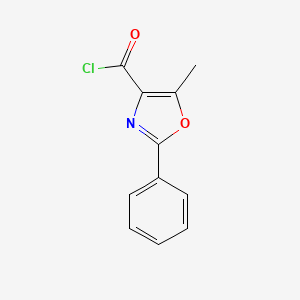
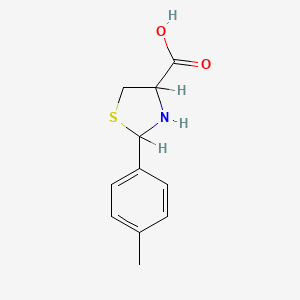
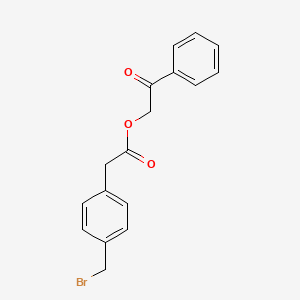
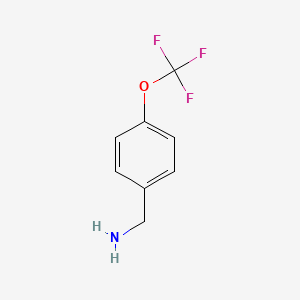
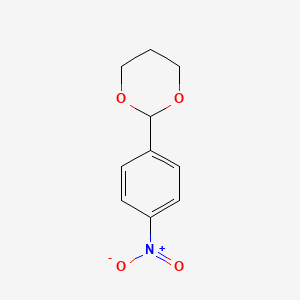
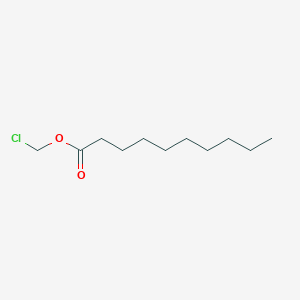

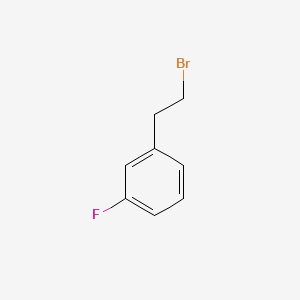

![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)
